molecular formula C8H13ClO B14606350 1-Chloro-2-methylhept-2-en-4-one CAS No. 61170-88-5

1-Chloro-2-methylhept-2-en-4-one

Cat. No.: B14606350
CAS No.: 61170-88-5
M. Wt: 160.64 g/mol
InChI Key: YTGNXWVFGYOWEO-UHFFFAOYSA-N
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Description

1-Chloro-2-methylhept-2-en-4-one is an organic compound with the molecular formula C8H13ClO It is a chlorinated derivative of heptene, featuring both a chlorine atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methylhept-2-en-4-one can be synthesized through several methods. One common approach involves the chlorination of 2-methylhept-2-en-4-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methylhept-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-methylhept-2-en-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-methylhept-2-en-4-one involves its interaction with various molecular targets. The chlorine atom and ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylheptane: A similar compound without the double bond and ketone group.

    2-Methylhept-2-en-4-one: Lacks the chlorine atom but has a similar structure.

    1-Chloro-2-methylhept-2-en-4-ol: Contains an alcohol group instead of a ketone.

Properties

CAS No.

61170-88-5

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

1-chloro-2-methylhept-2-en-4-one

InChI

InChI=1S/C8H13ClO/c1-3-4-8(10)5-7(2)6-9/h5H,3-4,6H2,1-2H3

InChI Key

YTGNXWVFGYOWEO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=C(C)CCl

Origin of Product

United States

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